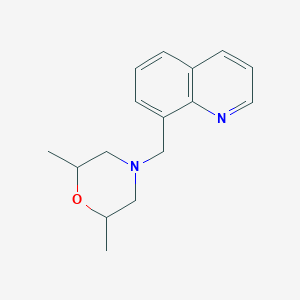
2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as QM and is a heterocyclic organic compound that belongs to the morpholine family. The purpose of
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine in lab experiments is its high potency. The compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, the compound is also highly toxic, which can make it difficult to work with. Researchers must take appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine. One area of interest is the development of new synthetic methods for the compound, which may improve its purity and yield. Another area of interest is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to have antitumor, antimicrobial, and antifungal properties, and may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. While the compound has several advantages for lab experiments, researchers must take appropriate safety precautions when handling it. There are several future directions for research on 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine, including the development of new synthetic methods and the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples.
Synthesemethoden
The synthesis of 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 8-chloroquinoline in the presence of a base. The reaction produces the desired compound, which is then purified using column chromatography. The purity of the compound is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor, antimicrobial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(quinolin-8-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-9-18(10-13(2)19-12)11-15-6-3-5-14-7-4-8-17-16(14)15/h3-8,12-13H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJBTRSQHMULBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
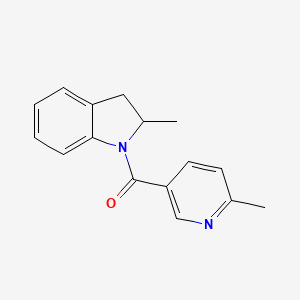
![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
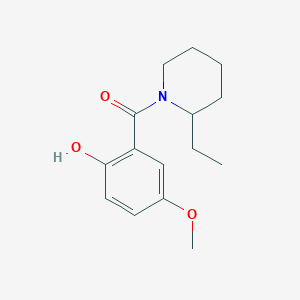
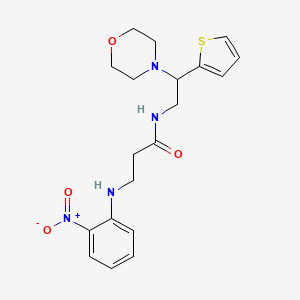
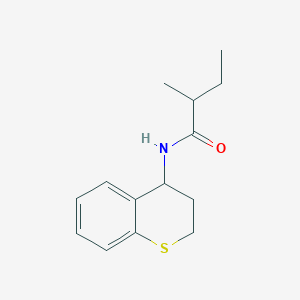
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
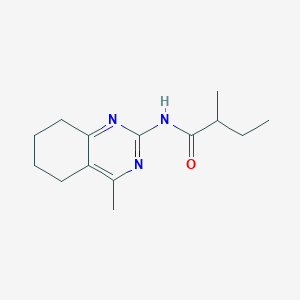


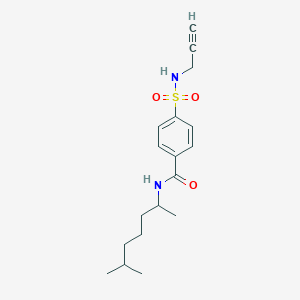
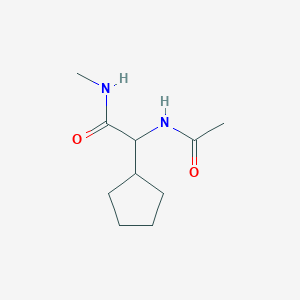
![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
